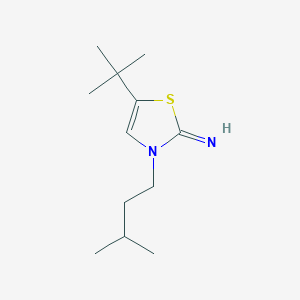
3-IODO-5-(PROPAN-2-YLOXY)PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-IODO-5-(PROPAN-2-YLOXY)PHENOL is an organic compound belonging to the class of iodophenols, which are phenols substituted with iodine atoms This compound is characterized by the presence of an iodine atom at the 3-position and an isopropoxy group at the 5-position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-5-(PROPAN-2-YLOXY)PHENOL typically involves the iodination of 5-isopropoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent. The reaction conditions often include the use of molecular iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-IODO-5-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-IODO-5-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-IODO-5-(PROPAN-2-YLOXY)PHENOL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom can participate in halogen bonding, influencing molecular interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodophenol
- 4-Iodophenol
- 3-Iodo-4,5-dimethoxyphenol
Comparison
Compared to other iodophenols, 3-IODO-5-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The position of the iodine atom also affects its properties, making it distinct from other isomers.
Propiedades
Fórmula molecular |
C9H11IO2 |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
3-iodo-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 |
Clave InChI |
XRRJRXUYGRHLRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)O)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester](/img/structure/B8410840.png)
![1-(1H-imidazo[4,5-c]pyridin-2-yl)cyclopropanamine](/img/structure/B8410849.png)

